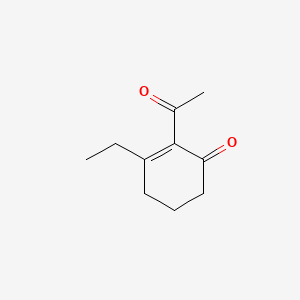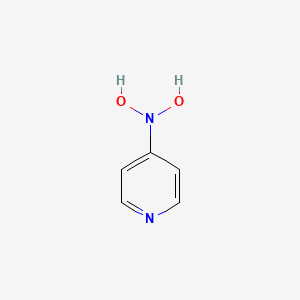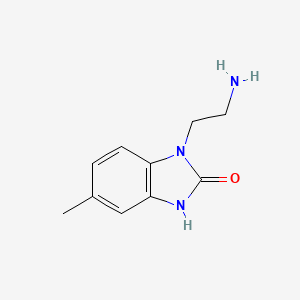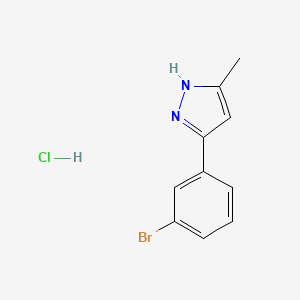
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound. The final step involves the conversion of the pyrazole to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve heating in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazole N-oxides.
Reduction: Products include reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 3-(3-Bromophenyl)propionic acid
Uniqueness
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a bromophenyl group and a pyrazole ring, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C10H10BrClN2 |
|---|---|
Molekulargewicht |
273.55 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8;/h2-6H,1H3,(H,12,13);1H |
InChI-Schlüssel |
LSDXJFOPBNTBBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


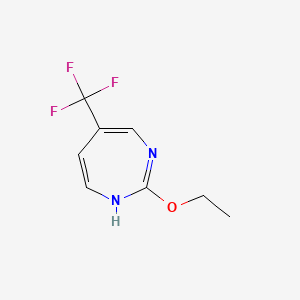
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
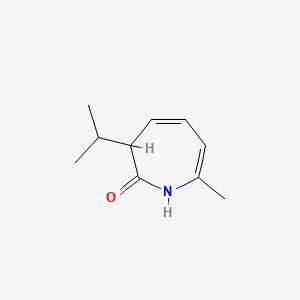
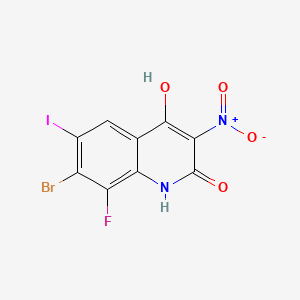
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
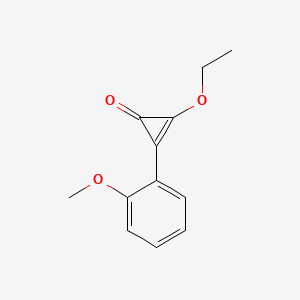


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)

